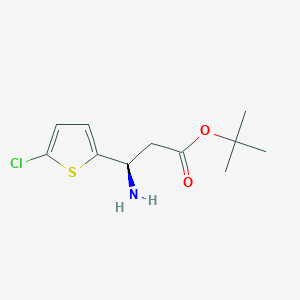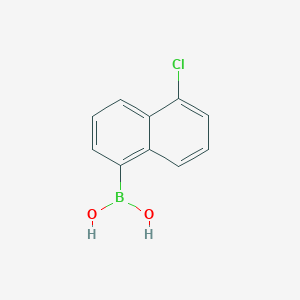
1-Chloronaphthalene-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloronaphthalene-5-boronic acid is a chemical compound with the CAS Number: 2142655-40-9 and Linear Formula: C10H8BClO2 . It has a molecular weight of 206.44 .
Synthesis Analysis
Boronic acids, including 1-Chloronaphthalene-5-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1-naphthylboronic acid . The InChI Code is 1S/C10H8BClO2/c12-10-6-2-3-7-8 (10)4-1-5-9 (7)11 (13)14/h1-6,13-14H .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . This method provides LOD of 0.1 μg and LOQ of 1.0 μg for the majority of boronic acids and was successfully applied for the quantitative analysis of boronic acids in industrial applications such as reaction monitoring samples from Suzuki coupling, arylation of amines and phenols .Applications De Recherche Scientifique
Synthesis and Nonlinear Optical Properties
1-Chloronaphthalene-5-boronic acid is utilized in the synthesis of boron(III) subphthalocyanines (SubPcs) which are soluble in organic solvents. These compounds, with various donor and acceptor substituent groups, exhibit significant nonlinear optical, photophysical, and electrochemical properties. This application is crucial for the development of materials with potential use in optoelectronic devices (Rey et al., 1998).
Biomedical Applications
Boronic acid-containing polymers, derived from compounds like 1-Chloronaphthalene-5-boronic acid, have demonstrated value in biomedical applications. These include treatment for various conditions such as HIV, obesity, diabetes, and cancer. Boronic acid polymers are noted for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Spectrophotometric Determination in Plants
A method employing 1-Chloronaphthalene-5-boronic acid-related compounds has been developed for the spectrophotometric determination of boron in plants. This method is based on the color reaction of boron with specific reagents, indicating its application in agricultural and botanical research (Zaijun et al., 2005).
Sensing and Assembly Applications
The ability of boronic acids to form cyclic boronate esters with diol units has been exploited in sensing and separation systems. 1-Chloronaphthalene-5-boronic acid compounds play a role in the development of sensors and separation systems for anions and saccharides. Their reversible bond formation is also used in molecular assemblies (Bull et al., 2013).
Organic Electronics
1-Chloronaphthalene-5-boronic acid is involved in the synthesis of boron subphthalocyanines, which are key materials in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These compounds demonstrate promising properties for use in high-performance electronic devices (Morse & Bender, 2012).
Organic Reaction Catalysis
Boronic acids, including derivatives of 1-Chloronaphthalene-5-boronic acid, are utilized in catalysis. They are part of the reaction process enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals, indicative of their role in the synthesis of complex organic compounds (Hashimoto et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-chloronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDYINOXISHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloronaphthalene-5-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2450679.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)
![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)
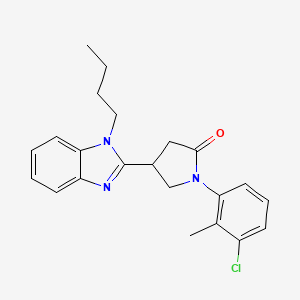
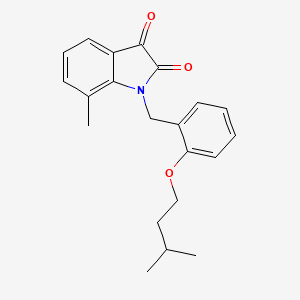
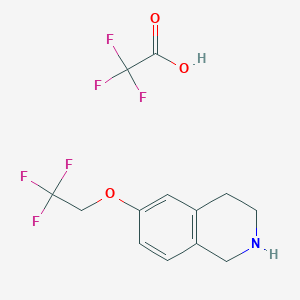
![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride](/img/structure/B2450690.png)
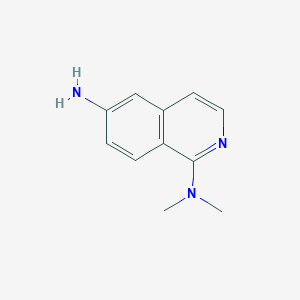
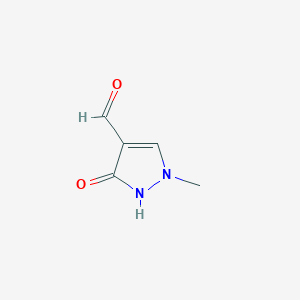
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)

